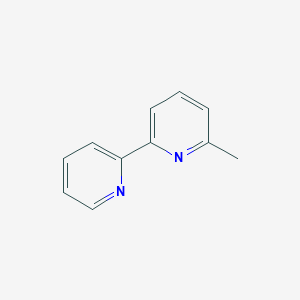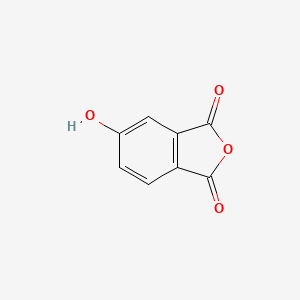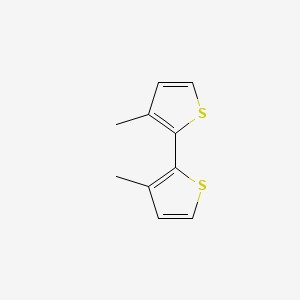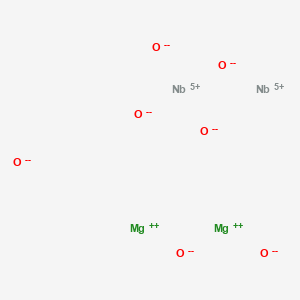
Magnesium niobate
Overview
Description
Magnesium niobate is a compound composed of magnesium and niobium, typically represented by the chemical formula MgNb2O6. It is known for its unique properties, including high dielectric constant and excellent thermal stability, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
Magnesium niobate is a compound that primarily targets transition metal oxides, acting as a promoter or catalyst for practical applications . It is synthesized to understand the function of transition metal oxides .
Mode of Action
The interaction of this compound with its targets involves solid-state reactions . This compound is prepared in different conditions, with some forms preferring a reducing environment . The synthesis process reveals the effect of temperature on phase formation, reaction kinetics, and heat of reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of magnesium-based oxides (Mg–Nb–O) which facilitate hydrogen transport into solid structures . This process is influenced by the reduction of niobia (Nb2O5) into metallic niobium, followed by the successive formation of magnesium-based oxides .
Pharmacokinetics
The synthesis process of this compound indicates that the compound’s bioavailability may be influenced by factors such as temperature and the presence of other compounds during synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a promoter or catalyst in the formation of magnesium-based oxides . These oxides play a crucial role in facilitating hydrogen transport into solid structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other compounds during synthesis . For instance, some forms of this compound are prepared in oxidizing conditions, while others prefer a reducing environment .
Preparation Methods
Magnesium niobate can be synthesized through solid-state reactions. The starting materials, magnesium oxide (MgO) and niobium pentoxide (Nb2O5), are mixed in stoichiometric ratios and annealed in an oxidizing environment. The reaction typically occurs at high temperatures, around 1200°C, to ensure the formation of pure MgNb2O6 . Industrial production methods often involve similar solid-state reactions, with careful control of temperature and atmosphere to achieve high purity and yield.
Chemical Reactions Analysis
Magnesium niobate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of hydrogen, where it acts as a catalyst for hydrogen storage.
Substitution Reactions: This compound can undergo substitution reactions with other metal oxides, forming mixed oxides with different properties.
Common Reagents and Conditions: Typical reagents include hydrogen and various metal oxides, with reactions often conducted at high temperatures and in controlled atmospheres.
Major Products: The primary product is MgNb2O6, but depending on the reaction conditions, other mixed oxides such as Mg4Nb2O9 and Mg3Nb6O11 can also form.
Scientific Research Applications
Magnesium niobate has a wide range of scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less common, its properties make it a potential candidate for biomedical devices and sensors.
Comparison with Similar Compounds
Magnesium niobate can be compared with other similar compounds such as:
Lead this compound (Pb(Mg1/3Nb2/3)O3): Known for its high dielectric constant and relaxor ferroelectric properties, it is widely used in sensors and actuators.
Lead zinc niobate (Pb(Zn1/3Nb2/3)O3): Exhibits similar dielectric properties but has a different Curie temperature, making it suitable for different applications.
Magnesium zinc niobate (Mg(Zn1/3Nb2/3)O3): Another compound with high dielectric properties, used in electronic components.
This compound is unique due to its specific combination of high dielectric constant, thermal stability, and catalytic properties, making it a versatile material for various applications.
Properties
IUPAC Name |
dimagnesium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQWEHVVUJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2Nb2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12163-26-7 | |
| Record name | Magnesium niobium oxide (MgNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium diniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

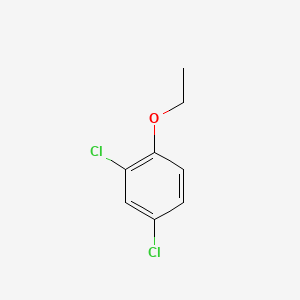
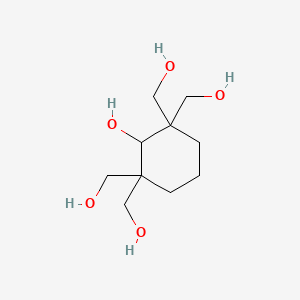
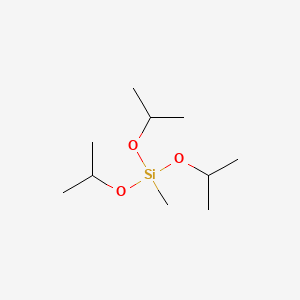

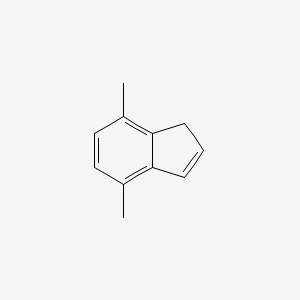
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

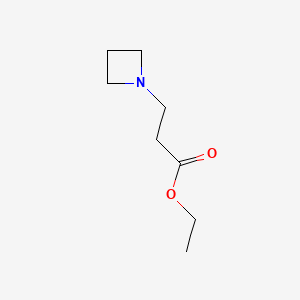
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)
